molecular formula C6H4Cl2OS B158969 3-Acetyl-2,5-dichlorothiophene CAS No. 36157-40-1

3-Acetyl-2,5-dichlorothiophene

Cat. No. B158969
CAS RN: 36157-40-1
M. Wt: 195.07 g/mol
InChI Key: GYFDNIRENHZKGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05679670

Procedure details

A mixture consisting of thiourea (858.4 g, 11.28 mol), benzyl bromide (1,930 g, 11.28 mol), THF (9000 ml), and water (3000 ml) was heated at reflux temperature for 2 hr followed by cooling to 50° C. To this solution was added 3-acetyl-2,5-dichlorothiophene (2000 g, 10.25 mol) and an aqueous solution of sodium hydroxide (2,200 g of 50% NaOH diluted to 3000 ml); this mixture was heated at reflux temperature for 4 hr, cooled to room temperature, and the two layers separated. The organic layer was diluted with ethyl acetate (6000 ml) and washed with water (3×2000 ml) and saturated aqueous sodium chloride, dried (MgSO4), and the solvent evaporated to give a residue which was triturated with hexane. This solid was collected by filtration and dried to give the desired product (2,550 g, 88%): mp 86°-88° C.
Quantity
858.4 g
Type
reactant
Reaction Step One
Quantity
11.28 mol
Type
reactant
Reaction Step Two
Quantity
2000 g
Type
reactant
Reaction Step Three
Quantity
3000 mL
Type
reactant
Reaction Step Four
Name
Quantity
3000 mL
Type
solvent
Reaction Step Five
Name
Quantity
9000 mL
Type
solvent
Reaction Step Six
Yield
88%

Identifiers

REACTION_CXSMILES
N[C:2](N)=[S:3].C(Br)[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1.[C:13]([C:16]1[CH:20]=[C:19]([Cl:21])[S:18][C:17]=1Cl)(=[O:15])[CH3:14].[OH-].[Na+]>O.C1COCC1>[C:13]([C:16]1[CH:20]=[C:19]([Cl:21])[S:18][C:17]=1[S:3][CH2:2][C:6]1[CH:7]=[CH:8][CH:9]=[CH:10][CH:11]=1)(=[O:15])[CH3:14] |f:3.4|

Inputs

Step One
Name
Quantity
858.4 g
Type
reactant
Smiles
NC(=S)N
Step Two
Name
Quantity
11.28 mol
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Step Three
Name
Quantity
2000 g
Type
reactant
Smiles
C(C)(=O)C1=C(SC(=C1)Cl)Cl
Step Four
Name
Quantity
3000 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
3000 mL
Type
solvent
Smiles
O
Step Six
Name
Quantity
9000 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for 2 hr
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
this mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for 4 hr
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
CUSTOM
Type
CUSTOM
Details
the two layers separated
ADDITION
Type
ADDITION
Details
The organic layer was diluted with ethyl acetate (6000 ml)
WASH
Type
WASH
Details
washed with water (3×2000 ml) and saturated aqueous sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvent evaporated
CUSTOM
Type
CUSTOM
Details
to give a residue which
CUSTOM
Type
CUSTOM
Details
was triturated with hexane
FILTRATION
Type
FILTRATION
Details
This solid was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)C1=C(SC(=C1)Cl)SCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.